molecular formula C14H8BrCl B14219106 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene CAS No. 832744-20-4

1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene

Cat. No.: B14219106
CAS No.: 832744-20-4
M. Wt: 291.57 g/mol
InChI Key: OSKVIIXNRQIMNF-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-chlorophenyl ethynyl group is attached to the second carbon

Preparation Methods

The synthesis of 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with bromobenzene and 4-chlorophenylacetylene.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, typically potassium carbonate, and a palladium catalyst like Pd(PPh3)4.

    Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethynyl group to an ethyl group.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules. For example, it can undergo Sonogashira coupling to form new carbon-carbon bonds.

Scientific Research Applications

1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in organic synthesis.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound in toxicology studies.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene exerts its effects depends on the specific reaction or application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.

    Pathways Involved: The compound may influence pathways related to oxidative stress, signal transduction, or gene expression, depending on its specific interactions.

Comparison with Similar Compounds

1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:

    1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene: This compound has the bromine atom at the fourth position instead of the second, leading to different reactivity and applications.

    1-Bromo-2-[(4-bromophenyl)ethynyl]benzene:

    1-Bromo-2-[(4-methylphenyl)ethynyl]benzene: The substitution of a chlorine atom with a methyl group changes the compound’s hydrophobicity and reactivity.

Properties

CAS No.

832744-20-4

Molecular Formula

C14H8BrCl

Molecular Weight

291.57 g/mol

IUPAC Name

1-bromo-2-[2-(4-chlorophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrCl/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-4,6-7,9-10H

InChI Key

OSKVIIXNRQIMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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